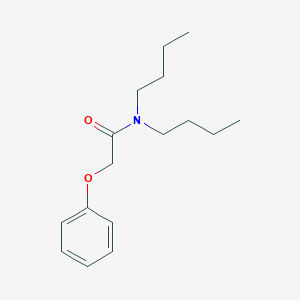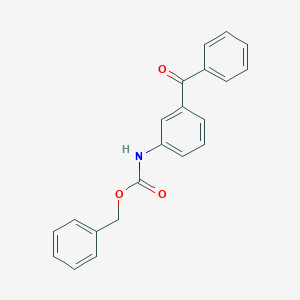![molecular formula C23H24N6O3S2 B263200 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone, commonly known as BMTSA, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of BMTSA involves the formation of a covalent bond between the sulfhydryl group of a protein and the sulfur atom of BMTSA. This covalent bond formation results in the modification of the protein's structure and function. BMTSA has been shown to selectively modify cysteine residues in proteins, and this modification can affect the protein's enzymatic activity, substrate binding, and protein-protein interactions.
Biochemical and Physiological Effects
BMTSA has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that BMTSA can inhibit the activity of several enzymes that contain sulfhydryl groups, including thioredoxin reductase and glutathione reductase. BMTSA has also been shown to induce apoptosis in cancer cells by modifying the sulfhydryl groups of proteins involved in the regulation of apoptosis.
实验室实验的优点和局限性
BMTSA has several advantages and limitations for laboratory experiments. One advantage is its selectivity for sulfhydryl groups, which allows for the specific modification of proteins containing these functional groups. Another advantage is its stability, which allows for the long-term storage of the compound. However, one limitation is the potential for off-target effects, as BMTSA may modify other functional groups in addition to sulfhydryl groups. Another limitation is the potential for toxicity, as BMTSA has been shown to induce apoptosis in cancer cells.
未来方向
There are several future directions for BMTSA research. One direction is the development of new synthetic methods for BMTSA and its analogs, which may have improved selectivity and potency. Another direction is the identification of new biological targets for BMTSA, which may have important roles in various disease processes. Finally, the development of BMTSA-based probes for imaging and diagnostic applications may have significant clinical applications.
Conclusion
In conclusion, BMTSA is a chemical compound with potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for BMTSA research have been discussed in this paper. BMTSA has shown promise as a chemical probe for studying the role of sulfhydryl groups in biological systems, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of BMTSA involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with thiosemicarbazide to form 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone. The synthesis of BMTSA has been reported in several published research papers, and the purity of the compound has been confirmed using various analytical techniques.
科学研究应用
BMTSA has potential applications in scientific research as a chemical probe for studying the role of sulfhydryl groups in biological systems. Sulfhydryl groups are important functional groups in proteins and enzymes, and their oxidation or reduction can have significant effects on protein structure and function. BMTSA has been shown to selectively modify sulfhydryl groups in proteins, and this property can be used to study the role of sulfhydryl groups in various biological processes.
属性
分子式 |
C23H24N6O3S2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
1,3-bis[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C23H24N6O3S2/c1-28-20(15-5-9-18(31-3)10-6-15)24-26-22(28)33-13-17(30)14-34-23-27-25-21(29(23)2)16-7-11-19(32-4)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI 键 |
XGFHFLOZMFASNH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
规范 SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)

![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)

![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)